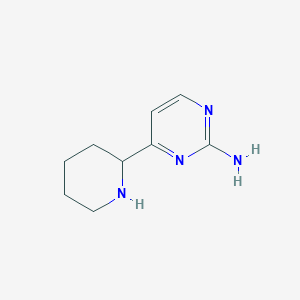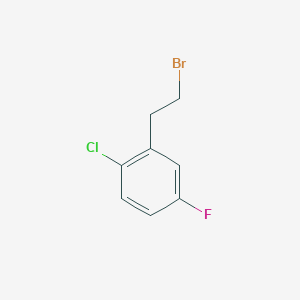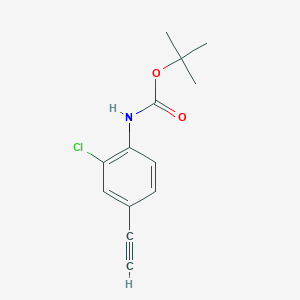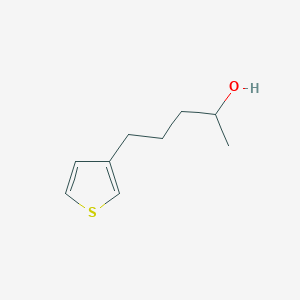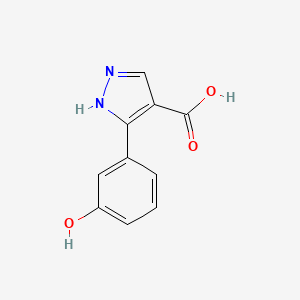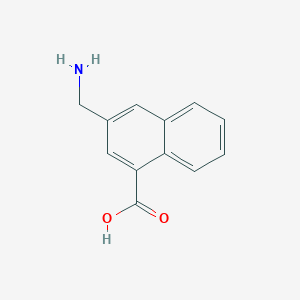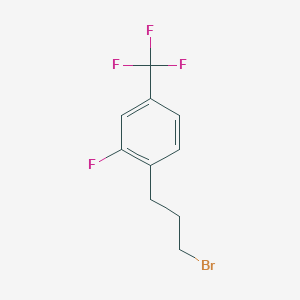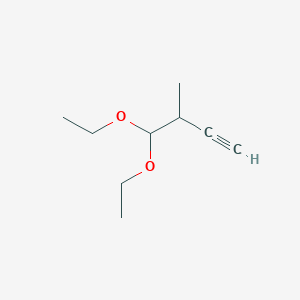
1-Butyne, 4,4-diethoxy-3-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Diethoxy-3-methylbut-1-yne is a chemical compound characterized by its unique structure, which includes a terminal alkyne group and two ethoxy groups attached to the fourth carbon atom. This compound is part of the broader class of alkynes, which are hydrocarbons containing a carbon-carbon triple bond.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-diethoxy-3-methylbut-1-yne typically involves the reaction of 3-methyl-1-butyne with diethyl ether in the presence of a strong base, such as sodium hydride (NaH). The reaction proceeds through the deprotonation of the terminal alkyne, followed by the nucleophilic attack of diethyl ether to form the final product.
Industrial Production Methods: In an industrial setting, the production of 4,4-diethoxy-3-methylbut-1-yne may involve large-scale reactions using similar synthetic routes. The process would be optimized for efficiency and yield, often employing continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 4,4-Diethoxy-3-methylbut-1-yne can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or ozone (O3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Substitution reactions may involve the replacement of the ethoxy groups with other functional groups, using reagents like hydrochloric acid (HCl).
Major Products Formed:
Oxidation: The oxidation of 4,4-diethoxy-3-methylbut-1-yne can yield carboxylic acids or ketones, depending on the specific conditions.
Reduction: Reduction typically results in the formation of alkanes or alkenes.
Substitution: Substitution reactions can produce a variety of derivatives, depending on the substituting group.
Wissenschaftliche Forschungsanwendungen
4,4-Diethoxy-3-methylbut-1-yne has several applications in scientific research, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds, such as pharmaceuticals and agrochemicals.
Medicine: The compound's derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Wirkmechanismus
The mechanism by which 4,4-diethoxy-3-methylbut-1-yne exerts its effects depends on its specific application. For example, in pharmaceuticals, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely, depending on the derivative and its intended use.
Vergleich Mit ähnlichen Verbindungen
4,4-Diethoxy-3-methylbut-1-yne is similar to other alkynes and ether derivatives, but its unique structure sets it apart. Some similar compounds include:
3-Methyl-1-butyne: A simpler alkyne without the ethoxy groups.
Diethyl ether: A common ether without the alkyne functionality.
4,4-Dimethoxy-3-methylbut-1-yne: A structural isomer with methoxy groups instead of ethoxy groups.
These compounds share similarities in their functional groups but differ in their reactivity and applications.
Eigenschaften
CAS-Nummer |
81505-30-8 |
|---|---|
Molekularformel |
C9H16O2 |
Molekulargewicht |
156.22 g/mol |
IUPAC-Name |
4,4-diethoxy-3-methylbut-1-yne |
InChI |
InChI=1S/C9H16O2/c1-5-8(4)9(10-6-2)11-7-3/h1,8-9H,6-7H2,2-4H3 |
InChI-Schlüssel |
SYTCAAHBHNBJCB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(C(C)C#C)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


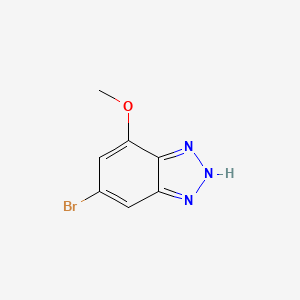
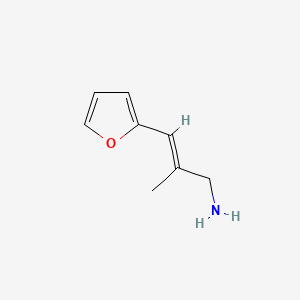
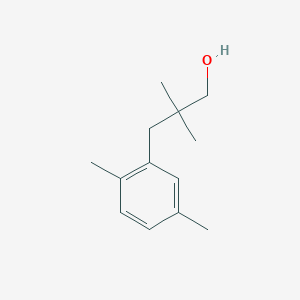
![5-Cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B15322336.png)
